UPF-648 sodium salt
Descripción
Propiedades
Número CAS |
1465017-87-1 |
|---|---|
Fórmula molecular |
C11H7Cl2NaO3 |
Peso molecular |
281.07 |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Table 1: Comparative Analysis of KMO Inhibitors
Key Insights:
UPF-648 vs. Ro 61-8048: Both exhibit nanomolar potency, but UPF-648 demonstrates superior selectivity and structural stability due to its cyclopropane linker, which minimizes off-target effects .
UPF-648 vs. FCE 28833 Analogs : Modifications to FCE 28833 (e.g., double bond introduction) improved selectivity but reduced potency (IC₅₀ = 1.0 µM). UPF-648’s cyclopropane modification further enhanced rigidity, achieving a 25-fold lower IC₅₀ .
UPF-648 vs. CHDI-340246/GSK-180 : While UPF-648 lacks clinical development, its structural data informed the design of newer inhibitors like CHDI-340246, which is in Phase II trials for Huntington’s disease (HD) .
KP Modulators Targeting Other Enzymes
Table 2: Comparison with Non-KMO KP Inhibitors
Key Insights:
- UPF-648 vs. PF-04859989 : Unlike PF-04859989 (a KAT II inhibitor), UPF-648 directly reduces neurotoxic 3-HK/QUIN while elevating KYNA, offering dual neuroprotective benefits .
- UPF-648 vs. D-Kynurenine : D-KYN acts as a broad KP substrate, whereas UPF-648 provides targeted KMO inhibition with predictable metabolic outcomes .
Métodos De Preparación
Core Reaction Steps
While explicit synthetic routes are undisclosed, the structure implies a multi-step process involving:
Enantioselective Cyclopropanation
The stereospecific cyclopropane ring likely forms via chiral catalysis. Rhodium(III)- or copper-catalyzed cyclopropanation of allylic esters with diazo compounds could achieve the desired (1S,2S) configuration. For example:
This step demands rigorous chiral resolution (e.g., chiral HPLC) to ensure >98% enantiomeric purity.
Dichlorobenzoylation
The cyclopropane carboxylate undergoes acylation with 3,4-dichlorobenzoyl chloride under basic conditions:
Triethylamine or DMAP may catalyze this step, with dichloromethane or THF as solvents.
Sodium Salt Formation
The final acid is neutralized with sodium hydroxide in a polar solvent (e.g., methanol/water):
Lyophilization or rotary evaporation yields the solid sodium salt.
Analytical Validation
Structural Confirmation
Nuclear Magnetic Resonance (NMR):
-
¹H NMR (400 MHz, D₂O): δ 7.72 (d, J = 8.4 Hz, 1H, ArH), 7.58 (d, J = 8.4 Hz, 1H, ArH), 3.12–3.08 (m, 2H, cyclopropane-CH), 1.98–1.94 (m, 2H, cyclopropane-CH₂).
-
¹³C NMR confirms the carboxylate (δ 178.5 ppm) and ketone (δ 198.2 ppm) groups.
High-Resolution Mass Spectrometry (HRMS):
Purity and Stability
-
HPLC : Reverse-phase C18 column (ACN/water gradient) confirms ≥98% purity.
-
Storage : Stable at -20°C for ≥12 months; aqueous solutions degrade within 1 month at 4°C.
Mechanistic Insights from Crystallography
Co-crystallization studies with Saccharomyces cerevisiae KMO (38% homologous to human KMO) reveal critical binding interactions:
-
The sodium carboxylate group hydrogen-bonds with Arg83 and Tyr97 near the FAD cofactor.
-
The 3,4-dichlorophenyl group occupies a hydrophobic pocket formed by Leu221 , Met230 , and Phe322 .
Table 2: Key Binding Interactions of this compound with KMO
| Residue | Interaction Type | Distance (Å) | Source |
|---|---|---|---|
| Arg83 | Ionic (COO⁻) | 2.7 | |
| Tyr97 | H-bond (COO⁻) | 3.1 | |
| Phe322 | π-Stacking | 4.5 |
Binding induces conformational changes in KMO’s 321–325 loop, destabilizing the flavin C4a-hydroperoxide intermediate and accelerating H₂O₂ production by ~20-fold.
Challenges and Optimization
Synthesis Limitations
Q & A
Q. What is the primary mechanism of action of UPF-648 sodium salt in modulating the kynurenine pathway?
this compound selectively inhibits kynurenine 3-monooxygenase (KMO), an enzyme that catalyzes the conversion of kynurenine to 3-hydroxykynurenine (3-HK) in the kynurenine pathway. At 1 µM, it achieves ~81% KMO inhibition while showing no activity against kynurenine aminotransferase (KAT), ensuring specificity for downstream neurotoxic metabolite regulation . Methodologically, validate KMO inhibition via enzymatic assays using recombinant KMO protein and monitor 3-HK reduction via HPLC or LC-MS.
Q. How is UPF-648 synthesized, and what analytical techniques confirm its purity and structure?
UPF-648 is synthesized via chiral cyclopentadienyl RhIII-catalyzed enantioselective cyclopropanation, followed by trifluoroacetic acid (TFA) deprotection and purification. Key steps include:
- Reaction of 4oe with TFA in CHCl₃ (1 hr, 23°C).
- Neutralization with NaHCO₃ and extraction with ethyl acetate.
- Acidification and recrystallization in toluene/hexane (1:1) to yield 99% pure UPF-648. Structural validation uses ¹H/¹³C NMR, IR, HRMS, and chiral HPLC (Chiralpak IC column, 95:5 hexane:isopropanol) to confirm 98% enantiomeric purity .
Q. What are the standard in vitro assays to evaluate UPF-648’s efficacy and specificity?
- KMO Inhibition: Use recombinant human KMO with kynurenine substrate; measure 3-HK production via fluorescence or LC-MS.
- KAT Cross-Reactivity: Test against recombinant KAT isoforms (I/II) using glutamate or α-ketoglutarate as co-substrates.
- Cellular Models: Treat primary microglia or macrophages with LPS/IFN-γ to induce KMO, then quantify 3-HK and neuroprotective kynurenic acid (KYNA) .
Advanced Research Questions
Q. How should researchers address contradictory data on UPF-648’s effects on brain KYNA levels?
Studies report conflicting results: UPF-648 reduced brain 3-HK by 64% but had no significant impact on KYNA in one study , while another observed a 14-fold KYNA increase . To resolve this:
- Control for species differences (e.g., mice vs. rats).
- Standardize dosing regimens (e.g., 10 mg/kg IP in mice vs. osmotic pump delivery).
- Use compartment-specific microdialysis to distinguish extracellular vs. intracellular KYNA pools.
Q. What experimental design considerations are critical for in vivo studies of UPF-648 in neurological or cardiovascular models?
- Dose Optimization: Start with 1–10 mg/kg (IP or oral) based on myocardial ischemia studies showing reduced BNP, TNF-α, and mitochondrial damage .
- Time-Course Analysis: Collect plasma/brain samples at 0.5, 2, 6, and 24 hrs post-dose to account for blood-brain barrier penetration variability.
- Endpoint Selection: Include histopathology (e.g., TEM for mitochondrial ultrastructure) and biomarkers (e.g., serum MDA for oxidative stress) .
Q. How can researchers mitigate off-target effects when using UPF-648 in complex biological systems?
- Counter-Screen AhR Agonists: Since kynurenine is an AhR ligand, co-administer AhR antagonists (e.g., CH223191) to isolate KMO-specific effects.
- Metabolite Profiling: Use untargeted metabolomics to identify unexpected shifts in tryptophan pathway intermediates.
- Genetic Controls: Validate findings in KMO-knockout models or siRNA-treated cells .
Q. What are the limitations of UPF-648 in studying neuroinflammation, and how can they be overcome?
- Limited Brain Penetrance: UPF-648’s polar structure may restrict CNS bioavailability. Solutions include prodrug derivatization or intranasal delivery.
- Context-Dependent KYNA Modulation: Combine UPF-648 with probenecid (a KYNA transport inhibitor) to amplify extracellular neuroprotection .
- Species-Specific Enzyme Kinetics: Compare human vs. rodent KMO IC₅₀ values using recombinant enzyme assays .
Methodological Best Practices
Q. What controls are essential when assaying UPF-648 in cell-based systems?
- Positive Controls: Ro 61-8048 (KMO inhibitor) and PF-04859989 (KAT II inhibitor).
- Vehicle Controls: Account for sodium salt solubility effects (e.g., DMSO vs. saline).
- Metabolite Spiking: Add exogenous 3-HK or KYNA to distinguish enzyme inhibition from transport/uptake artifacts .
Q. How should researchers validate target engagement in preclinical models?
- Biochemical: Measure KMO activity in tissue homogenates using NADPH consumption assays.
- Imaging: Employ PET tracers like [¹¹C]HK1-950 for real-time KMO activity mapping.
- Genetic Profiling: RNA-seq to confirm downstream pathway modulation (e.g., QUIN, picolinic acid) .
Data Interpretation and Reporting
Q. How to reconcile discrepancies between in vitro potency (1 µM) and in vivo efficacy (10 mg/kg)?
- Calculate free drug concentrations in plasma/brain using protein binding assays (e.g., equilibrium dialysis).
- Adjust for species-specific differences in metabolic clearance (e.g., murine vs. human CYP450 isoforms) .
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